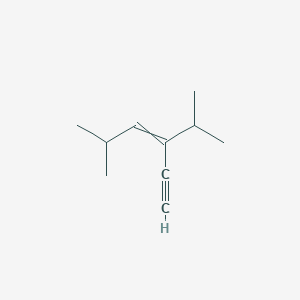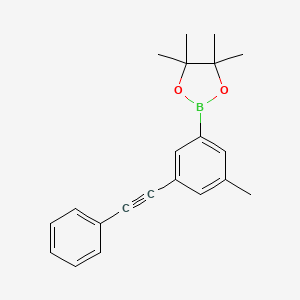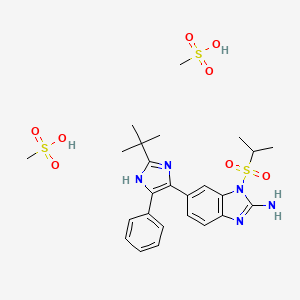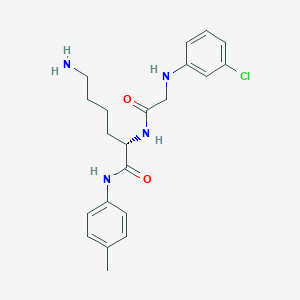
Morpholine;4,4,4-trifluoro-1-thiophen-2-ylbutane-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Morpholine;4,4,4-trifluoro-1-thiophen-2-ylbutane-1,3-dione is a compound that combines the structural features of morpholine and trifluoromethyl-substituted thiophenyl butanedione
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Morpholine;4,4,4-trifluoro-1-thiophen-2-ylbutane-1,3-dione typically involves the reaction of morpholine with 4,4,4-trifluoro-1-thiophen-2-ylbutane-1,3-dione under controlled conditions. The reaction is often carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
Morpholine;4,4,4-trifluoro-1-thiophen-2-ylbutane-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions[][2].
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the specific substitution reaction[2][2].
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted derivatives[2][2].
Aplicaciones Científicas De Investigación
Morpholine;4,4,4-trifluoro-1-thiophen-2-ylbutane-1,3-dione has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of Morpholine;4,4,4-trifluoro-1-thiophen-2-ylbutane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action .
Comparación Con Compuestos Similares
Similar Compounds
4,4,4-Trifluoro-1-(4-fluorophenyl)butane-1,3-dione: Similar in structure but with a fluorophenyl group instead of a thiophenyl group.
4,4,4-Trifluoro-1-(thiophen-2-yl)butane-1,3-dione: Lacks the morpholine moiety but shares the trifluoromethyl-substituted thiophenyl butanedione structure.
Uniqueness
Morpholine;4,4,4-trifluoro-1-thiophen-2-ylbutane-1,3-dione is unique due to the presence of both morpholine and trifluoromethyl-substituted thiophenyl butanedione moieties.
Propiedades
Número CAS |
921603-22-7 |
|---|---|
Fórmula molecular |
C12H14F3NO3S |
Peso molecular |
309.31 g/mol |
Nombre IUPAC |
morpholine;4,4,4-trifluoro-1-thiophen-2-ylbutane-1,3-dione |
InChI |
InChI=1S/C8H5F3O2S.C4H9NO/c9-8(10,11)7(13)4-5(12)6-2-1-3-14-6;1-3-6-4-2-5-1/h1-3H,4H2;5H,1-4H2 |
Clave InChI |
QZGQYVRIFAZYKB-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1.C1=CSC(=C1)C(=O)CC(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[4-(4-Ethylphenyl)phenyl]-2-fluoro-4-pentylbenzene](/img/structure/B12616101.png)
![2,4-Bis[2-(4-fluorophenyl)ethenyl]-6-methyl-1,3,5-triazine](/img/structure/B12616103.png)

![C-[2-(3-Ethyl-phenyl)-thiazol-4-YL]-methylamine](/img/structure/B12616119.png)
![4-[4-(4-Fluorophenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine](/img/structure/B12616121.png)
![1,4-Dioxaspiro[4.5]decane-8-methanamine, 8-(3-chlorophenyl)](/img/structure/B12616131.png)

![3-(2-Hydroxy-2-phenylpropyl)-2,3-dihydro-1H-benzo[f]isoindol-1-one](/img/structure/B12616138.png)
![1-[2-(4-Fluorophenyl)-1-(4-methoxyphenyl)ethenyl]pyrrolidine](/img/structure/B12616145.png)

![4-Propyl-2,6-bis[(trimethylsilyl)oxy]pyrimidine](/img/structure/B12616156.png)

